molecular formula C20H23N5OS B14897158 1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea

1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea

Cat. No.: B14897158
M. Wt: 381.5 g/mol
InChI Key: RNEWXADXYFIRSO-UHFFFAOYSA-N
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Description

N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide typically involves multiple steps. One common method starts with the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with allylisothiocyanate. This reaction forms an intermediate thiourea, which then undergoes cyclization in the presence of a base to yield the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or amine derivative.

Scientific Research Applications

N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, its antineoplastic activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular processes essential for tumor growth . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-Allyl-2-(4-oxo-4,6-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-2-yl)hydrazine-1-carbothioamide apart is its specific spiro linkage and the presence of both hydrazine and carbothioamide functional groups

Properties

Molecular Formula

C20H23N5OS

Molecular Weight

381.5 g/mol

IUPAC Name

1-[(4-oxospiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-2-yl)amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C20H23N5OS/c1-2-11-21-19(27)25-24-18-22-16-14-8-4-3-7-13(14)12-20(9-5-6-10-20)15(16)17(26)23-18/h2-4,7-8H,1,5-6,9-12H2,(H2,21,25,27)(H2,22,23,24,26)

InChI Key

RNEWXADXYFIRSO-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC1=NC2=C(C(=O)N1)C3(CCCC3)CC4=CC=CC=C42

Origin of Product

United States

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